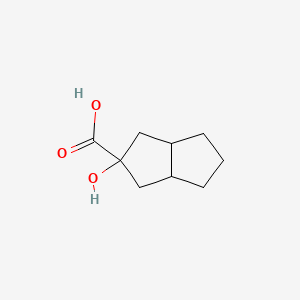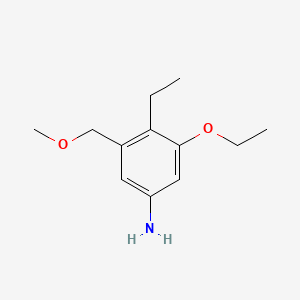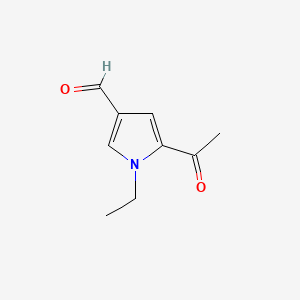![molecular formula C37H50N4O8S B564034 (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane CAS No. 103897-66-1](/img/structure/B564034.png)
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane, also known as 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-OH, is a derivative of the amino acid arginine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a widely used protecting group in peptide chemistry, allowing for the stepwise assembly of peptides on a solid support.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane typically involves the protection of the arginine amino group with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIEA). The methoxytrimethylbenzenesulfonyl (Mtr) group is used to protect the guanidino group of arginine. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for the removal of the Fmoc group, while TFA is used for the removal of the Mtr group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the Fmoc and Mtr groups have been removed to yield the desired peptide chain.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane is used in the synthesis of peptides and proteins. It allows for the stepwise assembly of complex peptide sequences, which are essential for studying protein structure and function.
Biology
In biology, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides can help in understanding protein-protein interactions and enzyme activities.
Medicine
In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as carriers for drug delivery systems.
Industry
In the industry, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in tissue engineering and drug delivery.
Wirkmechanismus
The mechanism of action of (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane involves the protection and deprotection of the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mtr group protects the guanidino group. The removal of these protecting groups at specific stages allows for the controlled assembly of peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-arg(pmc)-OH: Similar to (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane but uses the pentamethylchroman-6-sulfonyl (Pmc) group for guanidino protection.
Fmoc-arg(pbf)-OH: Uses the pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group for guanidino protection.
Uniqueness
This compound is unique due to the specific protecting groups used, which offer different levels of stability and reactivity. The Mtr group provides a balance between stability during synthesis and ease of removal during deprotection, making it suitable for specific peptide synthesis applications.
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;2-propan-2-yloxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S.C6H14O/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25;1-5(2)7-6(3)4/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35);5-6H,1-4H3/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLSBJSWIUGFSQ-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC.CC(C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC.CC(C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{(Z)-[4-(Carbamimidoylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B563956.png)
![5,6-DIHYDROBENZ[C]ACRIDINE, HYDROCHLORIDE](/img/new.no-structure.jpg)



![[3-[3-(aziridin-1-yl)butylcarbamoyloxy]oxiran-2-yl] N-[3-(aziridin-1-yl)butyl]carbamate;oxolane](/img/structure/B563969.png)


